molecular formula C11H18Cl2N2O B2693841 4-(Morpholinomethyl)aniline dihydrochloride CAS No. 882873-11-2

4-(Morpholinomethyl)aniline dihydrochloride

Cat. No.: B2693841
CAS No.: 882873-11-2
M. Wt: 265.18
InChI Key: GZINJYNBGHSHER-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(Morpholinomethyl)aniline dihydrochloride typically involves the reaction of 4-(Morpholinomethyl)aniline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(Morpholinomethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(Morpholinomethyl)aniline dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Morpholinomethyl)aniline dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZINJYNBGHSHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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